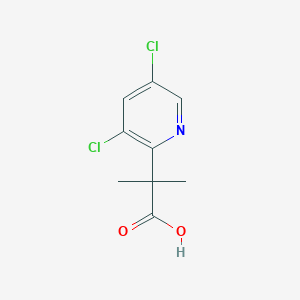
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzofuran ring with a butanoic acid moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid typically involves the formation of the benzofuran ring followed by the introduction of the butanoic acid side chain. One common method involves the reaction of 2-(allyloxy)anilines with sulfur dioxide and aryl propiolates. During this reaction, a 2-(allyloxy)aryl radical is generated in situ, which undergoes intramolecular addition to form an alkyl radical intermediate. This intermediate then reacts with sulfur dioxide to produce an alkylsulfonyl radical, which further combines with aryl propiolates to yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
作用機序
The mechanism of action of 3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
2-Methylbutanoic acid: A simple carboxylic acid with a similar butanoic acid moiety.
2,3-Dihydrobenzofuran: A benzofuran derivative without the butanoic acid side chain.
Uniqueness
3-Methyl-3-(2-methyl-2,3-dihydrobenzofuran-5-yl)butanoic acid is unique due to its combination of a benzofuran ring and a butanoic acid side chain This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)butanoic acid |
InChI |
InChI=1S/C14H18O3/c1-9-6-10-7-11(4-5-12(10)17-9)14(2,3)8-13(15)16/h4-5,7,9H,6,8H2,1-3H3,(H,15,16) |
InChIキー |
BOMVNVGSPXJNFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


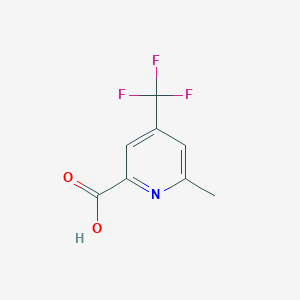
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
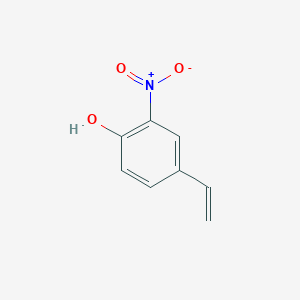
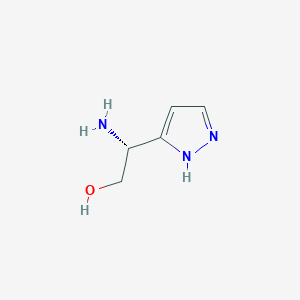
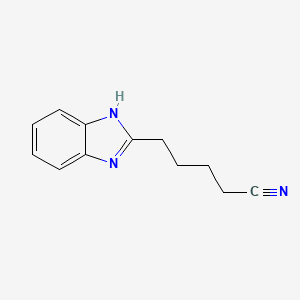


![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

